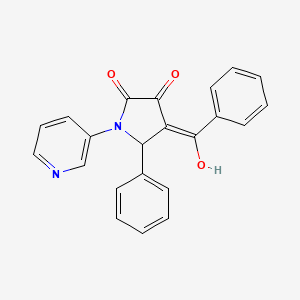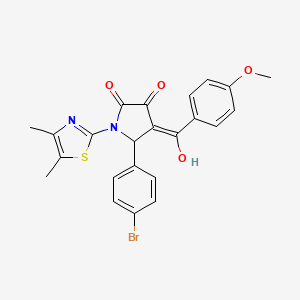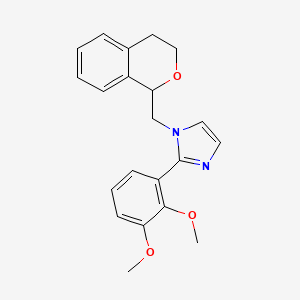![molecular formula C17H30N2O4 B5289000 N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide](/img/structure/B5289000.png)
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclooctyl group, a dihydroxypiperidinyl moiety, and an oxobutanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Cyclooctylamine Synthesis: Cyclooctylamine is synthesized through the hydrogenation of cyclooctanone in the presence of a suitable catalyst.
Piperidine Derivative Formation: The piperidine ring is constructed via a Mannich reaction, followed by hydroxylation to introduce the dihydroxy groups.
Amide Bond Formation: The final step involves coupling the cyclooctylamine with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation, automated synthesis equipment for the Mannich reaction, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets. The dihydroxy groups may participate in hydrogen bonding with biological macromolecules, while the cyclooctyl group may enhance membrane permeability. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation.
類似化合物との比較
Similar Compounds
- N-cyclooctyl-4-hydroxybutanamide
- N-cyclooctyl-4-aminobutanamide
- N-cyclooctyl-4-methylbutanamide
Uniqueness
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide is unique due to the presence of both dihydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
N-cyclooctyl-4-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c20-14-10-11-19(12-15(14)21)17(23)9-8-16(22)18-13-6-4-2-1-3-5-7-13/h13-15,20-21H,1-12H2,(H,18,22)/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFSNZJDAHSHDX-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CCC(C(C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)NC(=O)CCC(=O)N2CC[C@@H]([C@H](C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B5288919.png)

![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)

![(E)-3-(2-chloro-6-methoxyquinolin-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5288944.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)
![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)

![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)
![[4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B5289002.png)
![methyl 2-[(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)
